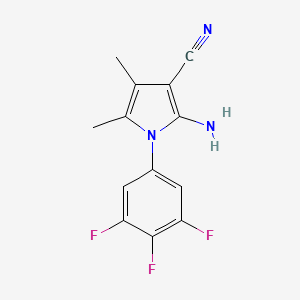
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family. This compound is characterized by the presence of an amino group, two methyl groups, a trifluorophenyl group, and a carbonitrile group attached to a pyrrole ring. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluorobenzene and an appropriate acylating agent.
Amination and Methylation: The amino group and methyl groups can be introduced through nucleophilic substitution reactions using appropriate amines and methylating agents.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a dehydration reaction of an amide or through a nucleophilic substitution reaction using cyanide sources.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and trifluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
Oxidation: Oxidized derivatives such as nitro compounds or carboxylic acids.
Reduction: Reduced derivatives such as primary amines or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
Applications De Recherche Scientifique
2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluorophenyl group can enhance binding affinity and specificity to these targets, leading to various biological effects. The exact pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile: Similar structure but lacks the trifluorophenyl group.
2-Amino-4,5-dimethyl-1-(2,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile: Similar structure with different positioning of fluorine atoms.
2-Amino-4,5-dimethyl-1-(3,4-difluorophenyl)-1H-pyrrole-3-carbonitrile: Similar structure with fewer fluorine atoms.
Uniqueness
The presence of the trifluorophenyl group in 2-Amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)-1H-pyrrole-3-carbonitrile imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C13H10F3N3 |
|---|---|
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
2-amino-4,5-dimethyl-1-(3,4,5-trifluorophenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H10F3N3/c1-6-7(2)19(13(18)9(6)5-17)8-3-10(14)12(16)11(15)4-8/h3-4H,18H2,1-2H3 |
Clé InChI |
QAAQJDNKXZFAJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=C1C#N)N)C2=CC(=C(C(=C2)F)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)

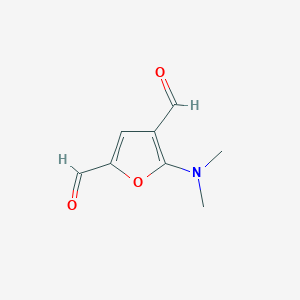
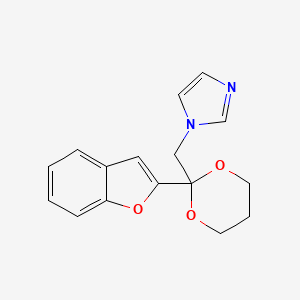
![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
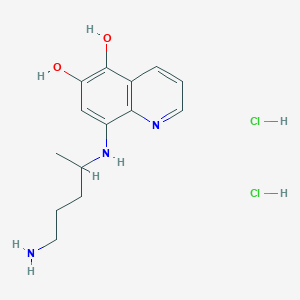
![2-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12873520.png)
![1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12873523.png)
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)

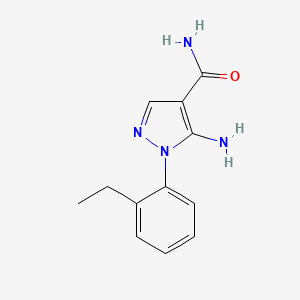
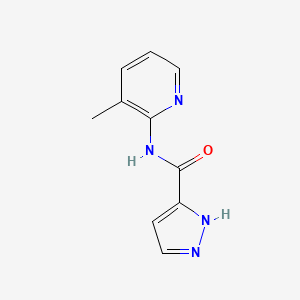
![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
